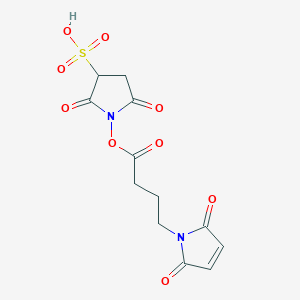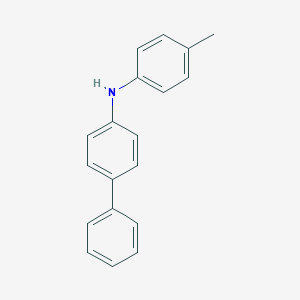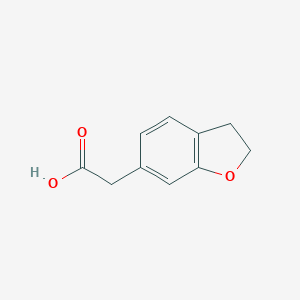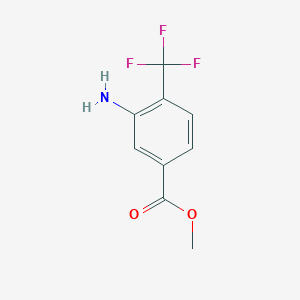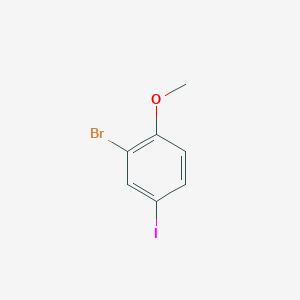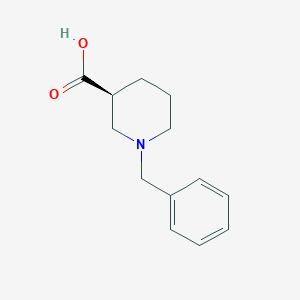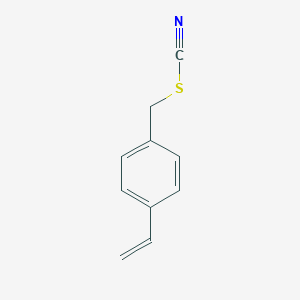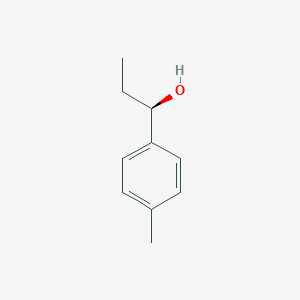
(R)-1-p-Tolyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-p-Tolyl-1-propanol, also known as (R)-α-methylbenzyl alcohol, is a chiral alcohol that has gained significant attention in the scientific community due to its versatile applications in organic synthesis, drug discovery, and asymmetric catalysis. The compound is a white crystalline solid that has a melting point of 83-85°C and a boiling point of 239-240°C.
Applications De Recherche Scientifique
Bioproduction of Propanediols
The metabolic engineering of Escherichia coli for the production of enantiomerically pure R-1,2-propanediol (1,2-PD) from glucose demonstrates a significant step towards sustainable chemical production. This approach utilizes renewable resources, aligning with green chemistry principles. The modified E. coli strains, expressing specific dehydrogenase genes, facilitate the anaerobic production of R-1,2-PD, highlighting the potential of microbial systems in producing valuable chemicals from renewable substrates (Altaras & Cameron, 1999).
Catalytic Conversion Processes
The hydrogenolysis of 1,2-propanediol to produce biopropanols from glycerol has been optimized using Rh/SiO2 catalysts modified with ReOx species. This process demonstrates high activity and selectivity, offering a promising route for converting glycerol, a byproduct of biodiesel production, into valuable propanols. The catalytic system presents an efficient method for glycerol valorization, contributing to the sustainability of the biodiesel industry (Amada et al., 2010).
Microbial 1,3-Propanediol Production
Research into the microbial production of 1,3-propanediol (1,3-PD) from glycerol has expanded significantly due to its applications in polycondensate synthesis. The fermentation process, primarily involving Clostridia and Enterobacteriaceae, is a key focus for enhancing the biosynthesis of 1,3-PD. This biotechnological approach is geared towards developing cost-effective and environmentally friendly methods for producing bulk chemicals from alternative substrates like glucose (Biebl et al., 1999).
Advances in Genetically Engineered Microorganisms
The development of genetically engineered microorganisms for the enhanced biosynthesis of 1,3-PD showcases significant advancements in biotechnology. By modifying the genome of bacteria through techniques like mutagenesis and genetic engineering, researchers have been able to overcome limitations associated with natural microorganisms, such as low productivity and metabolite inhibition. This progress opens up new possibilities for the efficient and sustainable production of 1,3-PD, a key chemical used in various industrial applications (Yang et al., 2018).
Propriétés
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

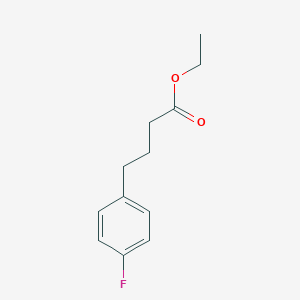
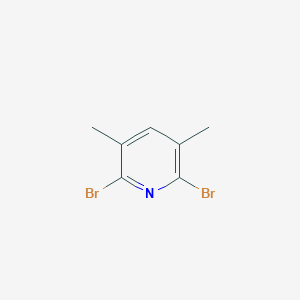
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
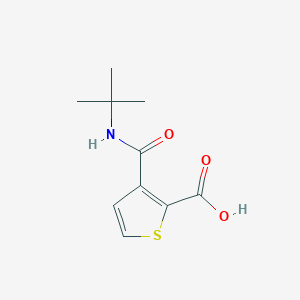
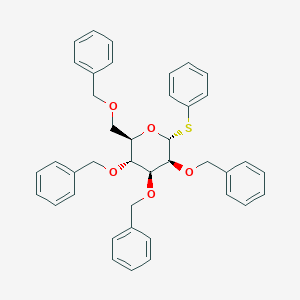
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
